Lincomycin 2-palmitate hydrochloride
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Overview
Description
Lincomycin 2-palmitate hydrochloride is a derivative of lincomycin, a lincosamide antibiotic. It is primarily used for its antibacterial properties, particularly against Gram-positive bacteria. Lincomycin was first isolated from the soil bacterium Streptomyces lincolnensis . This compound is a modified form designed to improve its pharmacokinetic properties, making it more effective in clinical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lincomycin 2-palmitate hydrochloride involves the esterification of lincomycin with palmitic acid, followed by the formation of the hydrochloride salt. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the fermentation of Streptomyces lincolnensis to produce lincomycin, which is then chemically modified to form lincomycin 2-palmitate. The final product is purified and converted into its hydrochloride salt form for medical use .
Chemical Reactions Analysis
Types of Reactions
Lincomycin 2-palmitate hydrochloride undergoes various chemical reactions, including:
Esterification: Formation of the palmitate ester from lincomycin.
Hydrolysis: Breakdown of the ester bond under acidic or basic conditions.
Substitution: Replacement of functional groups, particularly in the modification of lincomycin to form its derivatives.
Common Reagents and Conditions
Catalysts: Used in esterification reactions to increase the reaction rate.
Acids and Bases: Employed in hydrolysis and neutralization steps.
Solvents: Organic solvents like methanol or ethanol are used to dissolve reactants and facilitate reactions.
Major Products
The primary product of these reactions is this compound. Hydrolysis of the ester bond can yield lincomycin and palmitic acid as major products .
Scientific Research Applications
Lincomycin 2-palmitate hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of lincosamide antibiotics.
Biology: Studied for its effects on bacterial protein synthesis and resistance mechanisms.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
Lincomycin 2-palmitate hydrochloride exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and thus halting protein synthesis. This action is similar to that of other lincosamide antibiotics, such as clindamycin . The molecular target is the 23S rRNA within the 50S ribosomal subunit, which is crucial for the antibiotic’s binding and inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Lincomycin: The parent compound from which lincomycin 2-palmitate hydrochloride is derived.
Clindamycin: A semisynthetic derivative of lincomycin with improved pharmacokinetic properties.
Clindamycin Palmitate Hydrochloride: Another esterified form of clindamycin used for similar applications.
Uniqueness
This compound is unique due to its specific esterification with palmitic acid, which enhances its lipophilicity and improves its absorption and distribution in the body. This modification makes it particularly useful in treating infections where higher tissue penetration is required .
Properties
IUPAC Name |
[(2R,5R)-4,5-dihydroxy-6-[2-hydroxy-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H64N2O7S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)37)35-33(41)26-22-25(20-7-2)23-36(26)4;/h24-26,28-32,34,37,39-40H,6-23H2,1-5H3,(H,35,41);1H/t24?,25?,26?,28?,29-,30?,31?,32?,34-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQJQMYQCAVWHI-CAVVAWKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)O)NC(=O)C2CC(CN2C)CCC)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)O)NC(=O)C2CC(CN2C)CCC)SC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H65ClN2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23295-14-9 |
Source
|
Record name | Lincomycin 2-palmitate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023295149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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